molecular formula C8H6ClN3S2 B1348718 5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 37844-22-7

5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No.: B1348718
CAS No.: 37844-22-7
M. Wt: 243.7 g/mol
InChI Key: DXNZMIGMBVWIRQ-UHFFFAOYSA-N
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Description

5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 2-chloroaniline with thiocarbohydrazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular pathways, leading to the modulation of biological processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole: Similar in structure but contains an oxygen atom instead of sulfur.

    1,2,4-Thiadiazole: Differs in the position of the nitrogen atoms in the ring.

    2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole: Similar in structure but with an oxadiazole ring.

Uniqueness

5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol is unique due to its specific substitution pattern and the presence of both a thiol and an amino group. This combination of functional groups contributes to its diverse reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(2-chloroanilino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S2/c9-5-3-1-2-4-6(5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNZMIGMBVWIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NNC(=S)S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351294
Record name 5-(2-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828326
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

37844-22-7
Record name 37844-22-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201506
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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